

Birinapant pharmacokinetics and pharmacodynamics

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Compound Focus: Birinapant

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Pharmacokinetic Profile of Birinapant

The table below summarizes the key pharmacokinetic parameters of **birinapant** from non-clinical and clinical studies.

Parameter	Findings/Value	Context
Volume of Distribution	~710 L (human, Phase I) [1]	Suggests extensive tissue distribution.
Terminal Half-Life	19 - 47 hours (human, Phase I) [1]	Supports intermittent dosing regimens.
Clearance	Not fully quantified in results	Data indicates linear, dose-proportional exposure [1].
Administration & Bioavailability	Intravenous (IV) infusion (clinical); Intraperitoneal (IP) in mice with ~100% bioavailability [1]	IP injection in mice is a valid route for preclinical PK/PD modeling.

Parameter	Findings/Value	Context
Tissue Distribution	High distribution to liver, kidney, lung, and tumor; lower in brain [1]	PBPK models describe diffusion-limited distribution into tissues like tumor [1].

Pharmacodynamic Profile & Mechanism of Action

Birinapant's primary mechanism is the induction of apoptosis by mimicking the native mitochondrial protein SMAC [2].

Primary Mechanism of Action

As a **bivalent Smac mimetic**, **birinapant** is designed to bind with high affinity to multiple IAPs, including **cIAP1**, **cIAP2**, and **XIAP** [1] [2]. This binding promotes the **ubiquitination and proteasomal degradation of cIAP1 and cIAP2** [2]. Degradation of cIAPs disrupts their pro-survival functions, which includes:

- **Activation of Caspases:** With IAPs neutralized and degraded, caspases (particularly caspase-3) are freed to execute apoptosis [3] [2].
- **Modulation of Cell Signaling:** cIAP loss alters signaling through pathways like **NF-κB** and can sensitize cells to death receptor (e.g., TNF-α) mediated apoptosis [2] [4].

Evidence of Target Engagement

Clinical and preclinical studies have confirmed **birinapant's** on-target effects:

- In a Phase II trial, paired tumor biopsies from ovarian cancer patients showed consistent **downregulation of cIAP1** and a decrease in **pro-caspase3** after **birinapant** treatment [3].
- **Cleaved caspase3** was found to co-localize with the DNA damage marker **γ-H2AX** in post-treatment tumors, confirming the induction of apoptosis [3].
- In hepatocellular carcinoma models, **birinapant** inhibited tumor growth by activating the **cIAP1/TRAF3** signaling pathway [5].

Experimental Protocols for PD Biomarker Assessment

The following methodology details a validated multiplex immunoassay used to quantify apoptotic biomarkers in response to **birinapant** treatment [6].

Sample Preparation and Fractionation

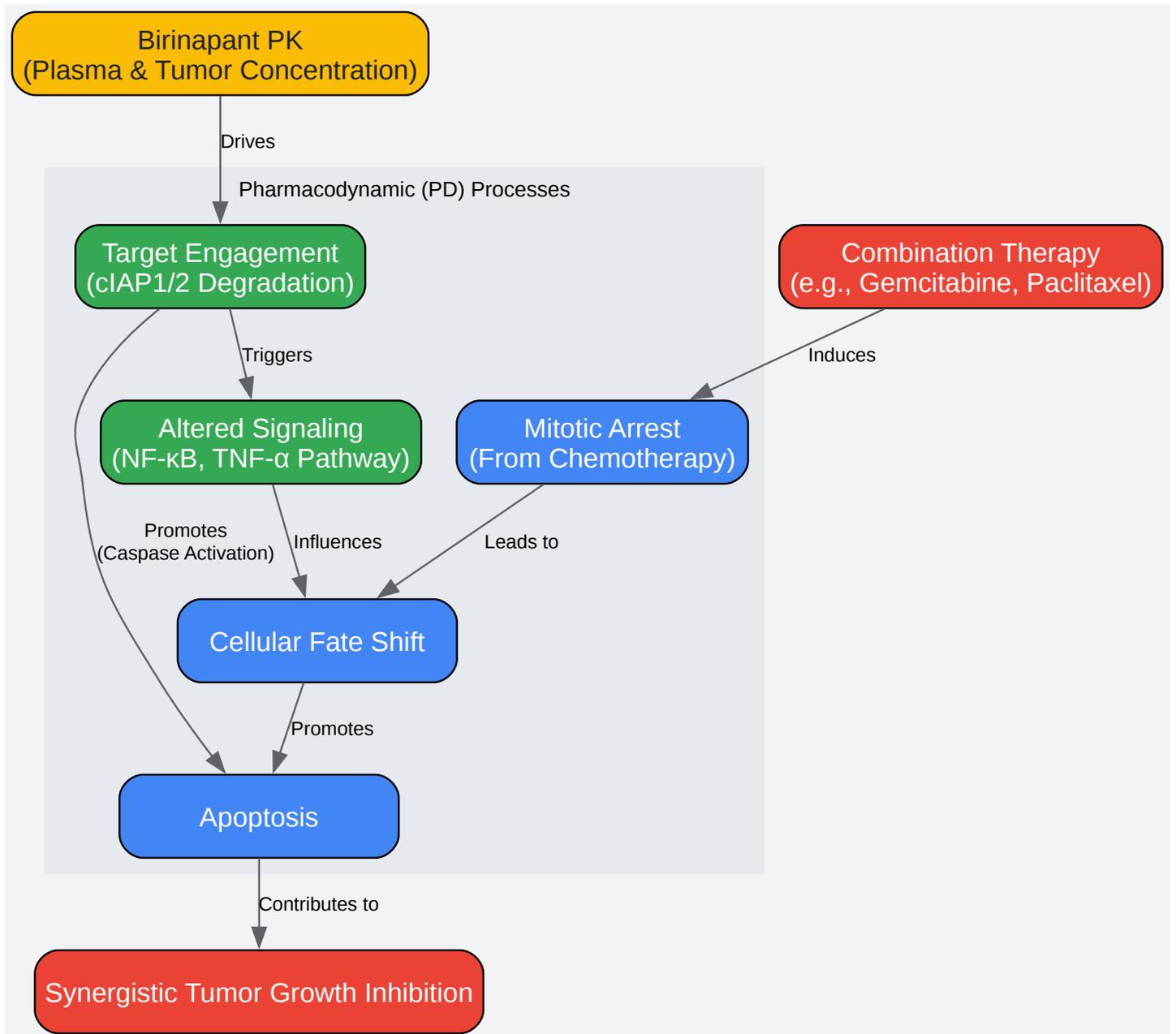
- **Homogenization:** Minced tumor tissue (5–15 mg) or a cell pellet (1×10^7 – 3×10^7 cells) is homogenized in pre-chilled **Cytosolic Extraction Buffer (CEB)** containing protease and phosphatase inhibitors [6].
- **Cytosolic Fraction Isolation:** The homogenate is centrifuged at $16,000 \times g$ for 30 minutes at 4°C . The supernatant (cytosolic fraction) is collected, and detergents are added before storage at -80°C [6].
- **Membrane/Nuclear Fraction Isolation:** The pellet is washed with CEB and then resuspended in **Membrane Extraction Buffer (MEB)**. It is incubated for 45 minutes at 4°C with shaking, then centrifuged. The resulting supernatant (containing mitochondrial and nuclear membrane proteins) is aliquoted for analysis [6].

Multiplex Immunoassay (Luminex)

- **Assay Principle:** Multiplexed sandwich immunoassays are constructed on the **Luminex xMAP magnetic bead platform** [6].
- **Procedure:**
 - Antibody-coupled magnetic beads are sonicated and added to a 96-well plate [6].
 - 10 μL of blocking solution and 30 μL of calibrator, control, or sample are added [6].
 - The plate is incubated and then washed using a magnetic plate washer [6].
 - A biotinylated detection antibody is added, followed by a streptavidin-conjugated reporter molecule [6].
 - The assay is analyzed on a Luminex instrument [6].
- **Biomarker Panels:** The assay simultaneously quantifies 15 apoptosis-related proteins across three panels, including **Smac, cIAP1, survivin, total and cleaved caspase-3, Bcl-2 family proteins, and key heterodimers** [6].

PK/PD Modeling and Drug Synergy

Mechanistic modeling integrates **birinapant**'s PK and PD to predict and optimize its efficacy, especially in combination therapies.



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*Mechanistic PK/PD model of **birinapant** synergy.*

- **PBPK/PD Modeling:** A full **Physiologically-Based Pharmacokinetic (PBPK)** model for **birinapant** was developed, incorporating blood flow and permeability to predict drug concentrations in various

tissues, including tumors [1]. These predicted intra-tumor concentrations were successfully linked to a PD model describing tumor growth inhibition in xenograft models [1].

- **Quantifying Synergy:** In pancreatic cancer (PANC-1) models, the combination of **birinapant** and paclitaxel was found to be synergistic [4]. A multi-scale mathematical model integrating proteomic and cell cycle data suggested that a key mechanism of synergy is **birinapant-induced apoptosis of paclitaxel-arrested cells**, driven by a reduced Bcl-2/BAX ratio and increased JNK activation [4].
- **Interaction Outcomes:** The nature of the drug interaction can depend on the context. While **birinapant** showed synergistic effects with gemcitabine *in vitro*, the overall efficacy of the combination in a xenograft model was best described as **additive** [1].

Conclusion

Birinapant exhibits PK characteristics favorable for intermittent dosing, with extensive tissue distribution reaching tumors. Its PD profile is defined by promoting apoptosis through IAP antagonism. Rational combination strategies, supported by mechanistic PK/PD modeling, are crucial for its future development.

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